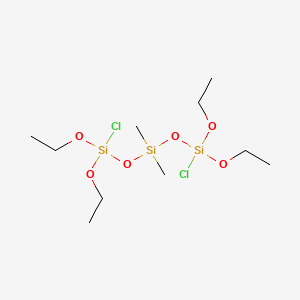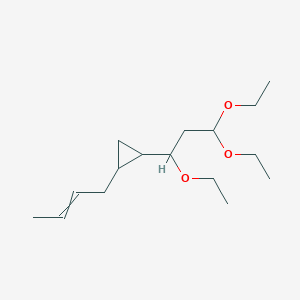
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane is a synthetic organic compound Its structure includes a cyclopropane ring substituted with a but-2-en-1-yl group and a 1,3,3-triethoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane can be achieved through several synthetic routes. One possible method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as a diazo compound in the presence of a catalyst. The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Catalyst: Transition metal catalysts like rhodium or copper complexes.
Solvent: Non-polar solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include continuous flow processes, use of cheaper and more readily available reagents, and implementation of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to moderate heating.
Substitution: Sodium hydride in anhydrous conditions, followed by the addition of alkyl halides.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Alkyl-substituted derivatives.
Scientific Research Applications
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane may have several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties due to the presence of the cyclopropane ring.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The cyclopropane ring can confer unique reactivity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds like 1-(But-2-en-1-yl)cyclopropane and 2-(1,3,3-triethoxypropyl)cyclopropane.
Alkene-containing compounds: Compounds like but-2-ene and its derivatives.
Ethoxy-containing compounds: Compounds like triethoxypropane and its derivatives.
Uniqueness
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane is unique due to the combination of the cyclopropane ring, the but-2-en-1-yl group, and the 1,3,3-triethoxypropyl group. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63603-23-6 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
1-but-2-enyl-2-(1,3,3-triethoxypropyl)cyclopropane |
InChI |
InChI=1S/C16H30O3/c1-5-9-10-13-11-14(13)15(17-6-2)12-16(18-7-3)19-8-4/h5,9,13-16H,6-8,10-12H2,1-4H3 |
InChI Key |
JHLXGCQIRWVYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(OCC)OCC)C1CC1CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


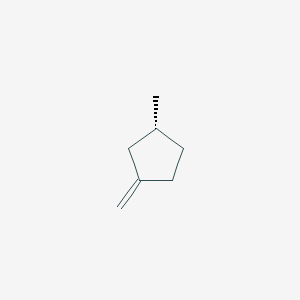
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
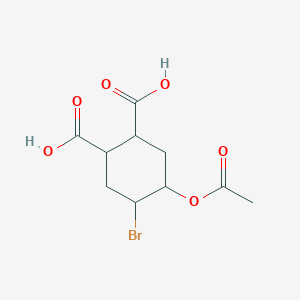
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
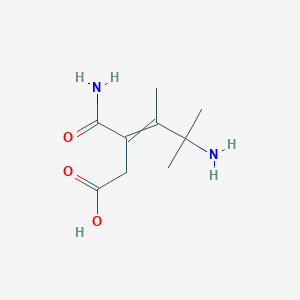
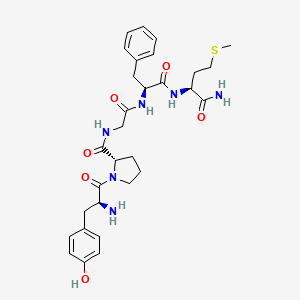
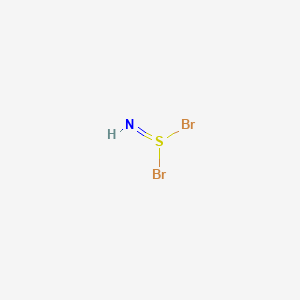
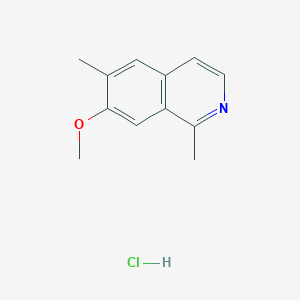
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
